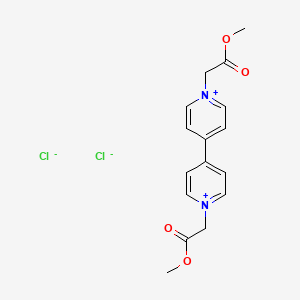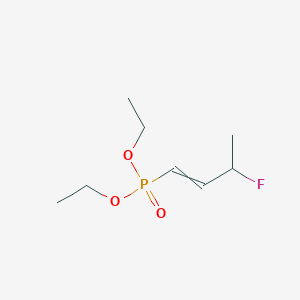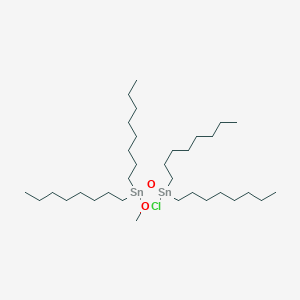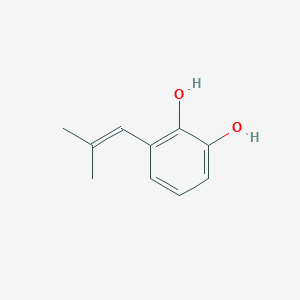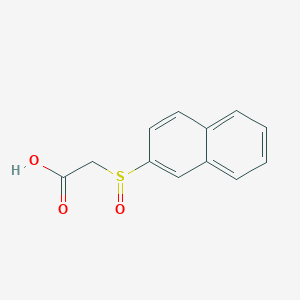
2-Ethenyl-2-propylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-2-propylpentanoic acid:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-2-propylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-propylpentanoic acid, with an ethenyl group. This reaction typically requires the presence of a strong base, such as sodium hydride (NaH), and an appropriate solvent, like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of catalysts and automated systems helps in achieving high purity and consistency in the production of this compound.
化学反応の分析
Types of Reactions: 2-Ethenyl-2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 2-Ethenyl-2-propylpentanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of carboxylic acids in metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Ethenyl-2-propylpentanoic acid involves its interaction with specific molecular targets. In biological systems, it may enhance the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . This action can lead to reduced central nervous system activity, making it a potential candidate for anticonvulsant and mood-stabilizing therapies.
類似化合物との比較
2-Propylpentanoic acid (Valproic acid): Known for its anticonvulsant properties and used in the treatment of epilepsy and bipolar disorder.
2-Ethylhexanoic acid: Used in the production of metal salts and as a plasticizer in the polymer industry.
Uniqueness: 2-Ethenyl-2-propylpentanoic acid is unique due to the presence of both an ethenyl group and a propyl group attached to the pentanoic acid backbone
特性
CAS番号 |
72943-50-1 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-ethenyl-2-propylpentanoic acid |
InChI |
InChI=1S/C10H18O2/c1-4-7-10(6-3,8-5-2)9(11)12/h6H,3-5,7-8H2,1-2H3,(H,11,12) |
InChIキー |
GFKZOZKQJGIQDH-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


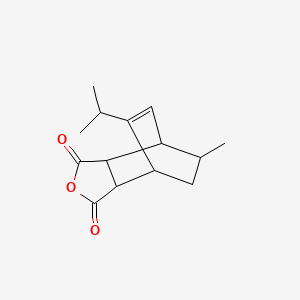

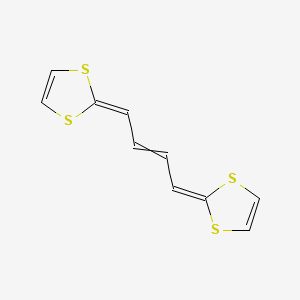
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
